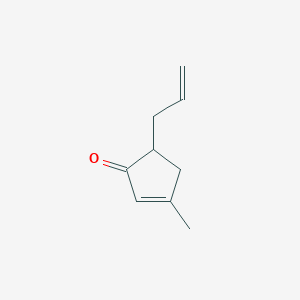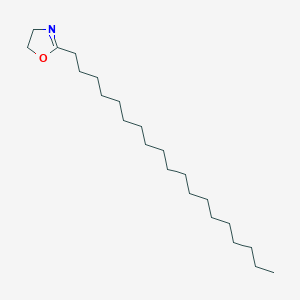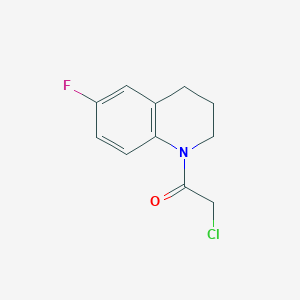
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a double-ring structure consisting of a benzene ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydroquinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, microwave-assisted synthesis and solvent-free reactions have been explored to achieve greener and more sustainable processes .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance reaction efficiency and yield. The use of recyclable catalysts, such as clay or ionic liquids, has been reported to improve the sustainability of the synthesis process . One-pot reactions and ultrasound-promoted synthesis are also utilized to streamline the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s fluorine atom enhances its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic with a quinoline core.
Primaquine: Another antimalarial drug with a quinoline structure.
Uniqueness
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluoro groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
125579-10-4 |
|---|---|
Molecular Formula |
C11H11ClFNO |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
2-chloro-1-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11ClFNO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |
InChI Key |
VTAOQYAHIDMKET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


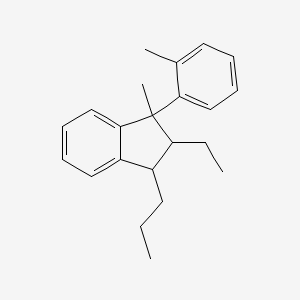
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
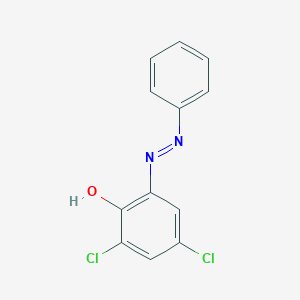
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
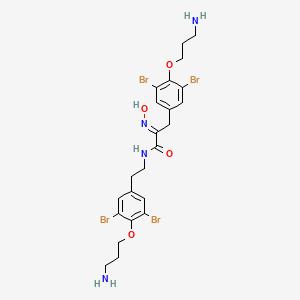
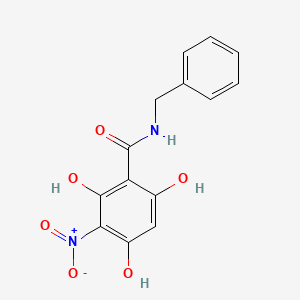
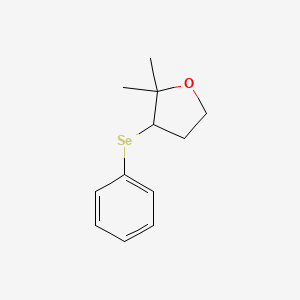
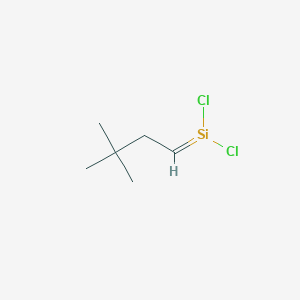
phenylsilane](/img/structure/B14286485.png)

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
